molecular formula C15H13NO5 B1530596 4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid CAS No. 1415719-43-5

4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid

Cat. No. B1530596
M. Wt: 287.27 g/mol
InChI Key: DRJHFEZHYKMYMB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid is 287.27 g/mol. The exact structure would require more detailed analysis or experimental data which is not available in the search results.

Scientific Research Applications

Lanthanide Coordination Polymers

Lanthanide-based coordination polymers synthesized from aromatic carboxylic acids demonstrate significant potential in photophysical applications. These compounds, including derivatives of benzoic acid, have been explored for their structural characteristics and luminescence properties. The coordination of benzoate ligands to lanthanide ions facilitates efficient light harvesting, with certain complexes exhibiting high luminescence efficiencies. Such materials are promising for applications in luminescent devices and materials science (Sivakumar et al., 2011).

Supramolecular Liquid Crystalline Complexes

Research into supramolecular liquid crystalline complexes formed by hydrogen bonding between benzoic acid derivatives and other molecular components has shown that these materials exhibit a range of thermotropic liquid crystalline phases. The ability to form enantiotropic nematic phases over a broad temperature range suggests these complexes have potential applications in the design and development of new liquid crystal displays and optical devices (Alaasar & Tschierske, 2019).

Hydrogen Bonding in Liquid Crystals

The study of hydrogen-bonded liquid crystal complexes, particularly involving pyridine-based derivatives and benzoic acids, contributes to the understanding of molecular self-assembly and mesophase behavior. These studies help in the development of materials with specific liquid crystalline properties, which are crucial for advanced applications in displays, sensors, and photonic devices (Naoum, Fahmi, & Alaasar, 2008; Naoum, Fahmi, & Almllal, 2010).

Molecular Salts and Proton Transfer

The investigation of molecular salts formed between substituted benzoic acids and aminopyridines provides insights into hydrogen bond competition and proton transfer in solid-state chemistry. Understanding these interactions is crucial for the design of molecular materials with desired properties, such as conductivity, magnetism, or reactivity (Sarma et al., 2009).

Safety And Hazards

While specific safety and hazard information for 4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid is not available, similar compounds can be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

4-(4-ethoxycarbonylpyridin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-2-20-15(19)11-7-8-16-13(9-11)21-12-5-3-10(4-6-12)14(17)18/h3-9H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJHFEZHYKMYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501173857
Record name 4-Pyridinecarboxylic acid, 2-(4-carboxyphenoxy)-, 4-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid

CAS RN

1415719-43-5
Record name 4-Pyridinecarboxylic acid, 2-(4-carboxyphenoxy)-, 4-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-(4-carboxyphenoxy)-, 4-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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